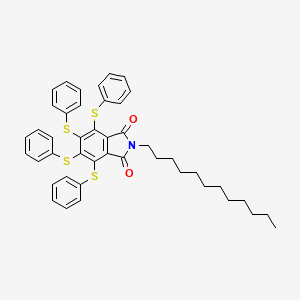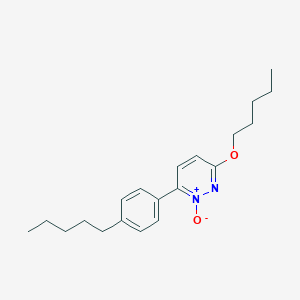![molecular formula C18H17N3O2 B14360674 3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine CAS No. 93272-84-5](/img/structure/B14360674.png)
3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine is a chemical compound with the molecular formula C₁₈H₁₇N₃O₂ and a molecular weight of 307.346 g/mol It is a derivative of indole, a heterocyclic aromatic organic compound, and features a nitrophenyl group attached to an ethenyl chain
Preparation Methods
The synthesis of 3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-nitrobenzaldehyde and 3,3-dimethylindole as the primary starting materials.
Condensation Reaction: The 4-nitrobenzaldehyde undergoes a condensation reaction with 3,3-dimethylindole in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the ethenyl linkage between the nitrophenyl group and the indole ring.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can convert the nitro group to an amino group, resulting in the formation of 3,3-dimethyl-2-[2-(4-aminophenyl)ethenyl]-3H-indol-5-amine.
Scientific Research Applications
3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, particularly those involving abnormal cell growth.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine can be compared with other similar compounds, such as:
3,3-Dimethyl-2-[2-(4-aminophenyl)ethenyl]-3H-indol-5-amine: This compound is a reduced form of the original compound, with an amino group instead of a nitro group. It exhibits different chemical reactivity and biological activity.
3,3-Dimethyl-2-[2-(4-methoxyphenyl)ethenyl]-3H-indol-5-amine: This compound has a methoxy group instead of a nitro group, leading to variations in its electronic properties and reactivity.
3,3-Dimethyl-2-[2-(4-chlorophenyl)ethenyl]-3H-indol-5-amine:
Properties
CAS No. |
93272-84-5 |
|---|---|
Molecular Formula |
C18H17N3O2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
3,3-dimethyl-2-[2-(4-nitrophenyl)ethenyl]indol-5-amine |
InChI |
InChI=1S/C18H17N3O2/c1-18(2)15-11-13(19)6-9-16(15)20-17(18)10-5-12-3-7-14(8-4-12)21(22)23/h3-11H,19H2,1-2H3 |
InChI Key |
JXFAUKGIXRZTOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)N)N=C1C=CC3=CC=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


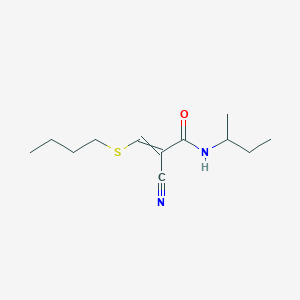
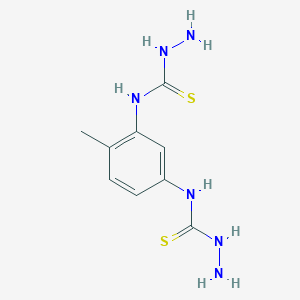
![17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL](/img/structure/B14360603.png)
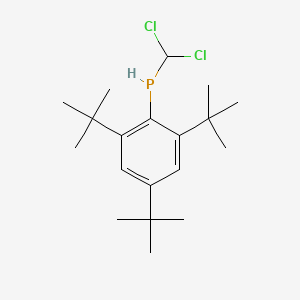
![3-Chloro-2-cyclohexyl-1-[2-(cyclohexylethynyl)cyclohexyl]octahydro-1H-phosphindole](/img/structure/B14360618.png)
![4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-thione](/img/structure/B14360621.png)
![1-Ethynyl-3-{[(prop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14360629.png)
![N-(2-Hydroxyethyl)-2-[4-(4-methoxybenzoyl)piperazin-1-yl]acetamide](/img/structure/B14360650.png)
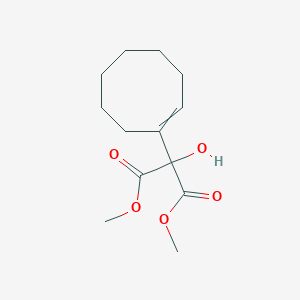
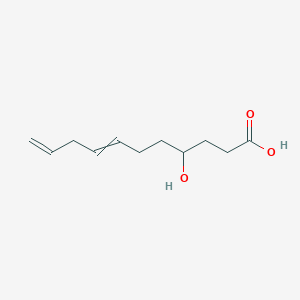
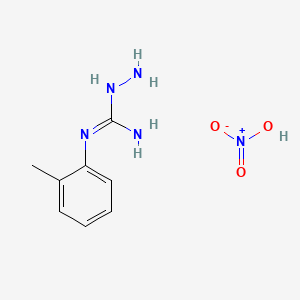
![2,4-dinitro-6-[(E)-(5-phenyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol](/img/structure/B14360668.png)
